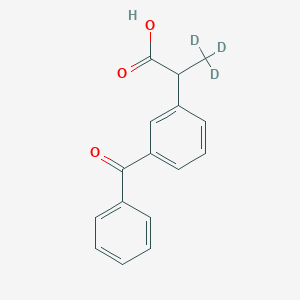

(S)-Ketoprofen-d3

説明

Foundational Principles of Deuteration for Drug Development and Analysis

Deuteration is the specific process of replacing one or more hydrogen atoms in a drug molecule with deuterium (B1214612), a stable isotope of hydrogen. nih.gov The fundamental difference between hydrogen and deuterium is the presence of a neutron in the deuterium nucleus, which makes it about twice as heavy. This increased mass results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net

This bond strength difference is the basis of the "deuterium kinetic isotope effect" (KIE). scienceopen.com Chemical reactions that involve the breaking of a C-H bond, such as those mediated by cytochrome P450 (CYP450) enzymes in drug metabolism, will proceed at a slower rate when a C-D bond must be broken instead. scienceopen.com This principle can be strategically employed in drug design to slow down a drug's metabolism, potentially improving its pharmacokinetic profile by increasing its half-life and exposure in the body. nih.govresearchgate.net

However, beyond creating "deuterated drugs" with potentially enhanced metabolic stability, deuteration is more commonly used to create analytical internal standards. tandfonline.com Ketoprofen-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen (B1673614), is a prime example of this application. veeprho.comlookchem.com In this context, the goal is not to alter the drug's therapeutic effect but to create a reliable tracer for highly accurate quantification in biological samples. veeprho.com

Role of Stable Isotope-Labeled Analogs in Advanced Bioanalytical and Pharmacokinetic Studies

Stable isotope-labeled analogs, such as Ketoprofen-d3, are considered the gold standard for internal standards in quantitative bioanalysis, particularly in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comclearsynth.com An internal standard (IS) is a compound of known concentration added to a sample to correct for any loss of analyte during sample preparation and for variations in instrument response.

The ideal IS behaves almost identically to the analyte of interest (the unlabeled drug) during extraction, chromatography, and ionization. Because Ketoprofen-d3 is chemically identical to Ketoprofen, it co-elutes during chromatography and experiences similar matrix effects and ionization efficiency. walshmedicalmedia.com However, due to its higher mass, it is easily distinguished from the unlabeled Ketoprofen by the mass spectrometer. walshmedicalmedia.com

This allows for highly precise and accurate quantification of Ketoprofen in complex biological matrices like plasma and urine. nih.gov For instance, in pharmacokinetic studies, researchers measure drug concentrations over time to determine parameters like absorption, distribution, metabolism, and excretion. mdpi.com By adding a known amount of Ketoprofen-d3 to each patient sample, analysts can calculate the exact concentration of Ketoprofen by comparing the instrument's response ratio of the analyte to the internal standard. walshmedicalmedia.com This technique significantly improves the reliability of the data, which is essential for bioequivalence studies comparing different drug formulations and for therapeutic drug monitoring. veeprho.comwalshmedicalmedia.com

Several validated LC-MS/MS methods have been developed for the quantification of Ketoprofen and its active enantiomer, dexketoprofen (B22426), in plasma, all relying on Ketoprofen-d3 as the internal standard to ensure accuracy. isca.menih.govturkjps.org

Research Data Tables

Table 1: Physicochemical Properties of Ketoprofen-d3

This table outlines the key chemical properties of the Ketoprofen-d3 molecule.

| Property | Value | Reference |

| Formal Name | 3-benzoyl-α-(methyl-d3)-benzeneacetic acid | caymanchem.com |

| CAS Number | 159490-55-8 | caymanchem.com |

| Molecular Formula | C₁₆H₁₁D₃O₃ | lookchem.comcaymanchem.com |

| Formula Weight | 257.3 | lookchem.com |

| Exact Mass | 257.113124542 | lookchem.com |

Table 2: Mass Spectrometry Parameters for Quantification

This table presents typical multiple reaction monitoring (MRM) transitions used in LC-MS/MS methods to quantify Ketoprofen and Dexketoprofen, using Ketoprofen-d3 as the internal standard. The m/z value represents the mass-to-charge ratio.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Ketoprofen | Positive | 254.6 | 208.9 | walshmedicalmedia.com |

| Ketoprofen-d3 (IS) | Positive | 257.6 | 211.8 | walshmedicalmedia.com |

| Dexketoprofen | Positive | 255.2 | 209.15 | nih.govturkjps.org |

| (S)-Ketoprofen-d3 (IS) | Positive | 258.2 | 212.3 | nih.govturkjps.org |

| Ketoprofen | Negative | 253.0 | 209.0 | nih.gov |

Structure

2D Structure

特性

CAS番号 |

159490-55-8 |

|---|---|

分子式 |

C16H14O3 |

分子量 |

257.30 g/mol |

IUPAC名 |

(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1D3 |

InChIキー |

DKYWVDODHFEZIM-DCLJDFQTSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

正規SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

3-Benzoyl-α-methyl-d3-benzeneacetic Acid; m-Benzoylhydratropic-d3 Acid; _x000B_2-(3-Benzoylphenyl)propionic-d3 Acid; RP-19583-d3; Alreumat-d3; Alrheumun-d3; Capisten-d3; Epatec-d3; Fastum-d3; Ketofen-d3; Menamin-d3; Toprec-d3 |

製品の起源 |

United States |

Synthesis and Isotopic Characterization of Ketoprofen D3

Methodologies for Deuterium (B1214612) Incorporation into Ketoprofen (B1673614) Analogues

The synthesis of Ketoprofen-d3 involves introducing three deuterium atoms into the Ketoprofen structure. The molecular formula for Ketoprofen-d3 is C₁₆H₁₁D₃O₃. daicelpharmastandards.comacanthusresearch.com This indicates that a methyl group in the parent molecule has been replaced with a trideuteromethyl group.

Specific Deuteration Approaches (e.g., Methyl-d3 labeling)

The most direct method for synthesizing Ketoprofen-d3 is through methyl-d3 labeling. This approach adapts established synthesis routes for Ketoprofen, substituting a standard methylating agent with its deuterated counterpart.

One common synthesis pathway for Ketoprofen involves the alkylation of a precursor molecule. For instance, a cyanoacetic ester derivative of 3-benzoylphenylacetonitrile (B23885) can be alkylated using methyl iodide. chemicalbook.com To produce Ketoprofen-d3, this key step is modified by using methyl-d3 iodide (CD₃I) instead of methyl iodide (CH₃I). The subsequent hydrolysis of the nitrile and ester groups yields the final Ketoprofen-d3 product.

Key Reaction Step:

Precursor: An α-carbanion of a 2-(3-benzoylphenyl)acetonitrile derivative.

Deuterated Reagent: Methyl-d3 iodide (CD₃I).

Reaction: Nucleophilic substitution to attach the -CD₃ group.

This method specifically places the deuterium atoms on the methyl group of the propanoic acid side chain, which is a common site for metabolic oxidation.

Stereoselective Synthesis of Deuterated Ketoprofen Enantiomers (e.g., (S)-Ketoprofen-D3)

Ketoprofen has a chiral center at the alpha-carbon of the propionic acid moiety, meaning it exists as two enantiomers: (S)-Ketoprofen and (R)-Ketoprofen. The (S)-enantiomer is responsible for the therapeutic activity. Consequently, the stereoselective synthesis of deuterated enantiomers, such as this compound, is of significant interest for stereospecific metabolic studies.

Methods for achieving stereoselectivity in the synthesis of Ketoprofen can be adapted for its deuterated analogues. These include:

Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of an acrylic acid precursor, such as α-(3-benzoylphenyl)acrylic acid, using a chiral catalyst. scielo.brscispace.com For the deuterated version, the synthesis would first involve creating the appropriate deuterated precursor, followed by hydrogenation with a chiral catalyst like Ru-(S)-BINAP to selectively form the (S)-enantiomer. scielo.brscispace.com

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to a precursor molecule like α-(3-benzoylphenyl)acetic acid to form a diastereomeric intermediate. scielo.brscispace.com This intermediate is then alkylated with a deuterated reagent (e.g., methyl-d3 iodide). The chiral auxiliary directs the alkylation to create the desired stereochemistry. Subsequent removal of the auxiliary yields the enantiomerically enriched deuterated Ketoprofen. scispace.com

Commercial suppliers offer specific deuterated enantiomers, confirming the successful application of such stereoselective synthetic methods. daicelpharmastandards.com

| Compound | CAS Number | Molecular Formula |

| Ketoprofen-d3 | 159490-55-8 | C₁₆H₁₁D₃O₃ |

| (R)-Ketoprofen-d3 | 2182913-66-0 | C₁₆H₁₁D₃O₃ |

| This compound | 2747914-77-6 | C₁₆H₁₁D₃O₃ |

This table presents commercially available deuterated Ketoprofen compounds and their respective identifiers. daicelpharmastandards.com

Isotopic Purity and Enrichment Assessment in Ketoprofen-d3 Standards

For Ketoprofen-d3 to function effectively as an internal standard, its isotopic purity and the degree of deuterium enrichment must be accurately determined. This ensures precise quantification in analytical methods. veeprho.com

Analytical Techniques for Deuterium Content Determination

A combination of spectroscopic and spectrometric techniques is employed to characterize Ketoprofen-d3 and confirm its isotopic composition. A detailed Certificate of Analysis (CoA) for a reference standard will typically include data from these methods. daicelpharmastandards.com

Common Analytical Techniques:

Mass Spectrometry (MS): This is a fundamental technique for confirming deuteration. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the compound. aip.org The mass spectrum of Ketoprofen-d3 will show a molecular ion peak at a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled Ketoprofen, confirming the incorporation of three deuterium atoms. cleanchemlab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (Proton NMR): This technique is used to confirm the structure and identify the location of deuterium incorporation. In the ¹H-NMR spectrum of Ketoprofen-d3, the signal corresponding to the methyl protons (a doublet in the unlabeled compound) will be absent or significantly diminished, confirming that deuteration occurred at the methyl position. daicelpharmastandards.comcleanchemlab.com

¹³C-NMR (Carbon-13 NMR): This can also be used to confirm the structure. The carbon atom attached to the deuterium atoms (-CD₃) will show a characteristic triplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding -CH₃ group. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical or chromatographic purity of the compound, ensuring that it is free from non-deuterated Ketoprofen or other synthetic impurities. daicelpharmastandards.comchemicalbook.com

| Analytical Technique | Purpose in Ketoprofen-d3 Analysis | Typical Finding |

| Mass Spectrometry (MS) | Confirms the mass increase due to deuterium incorporation. | Molecular weight of ~257.3, which is +3 Da compared to Ketoprofen (~254.28). daicelpharmastandards.com |

| ¹H-NMR Spectroscopy | Confirms the location of deuterium by observing the absence of proton signals. | The signal for the α-methyl protons is absent or greatly reduced. cleanchemlab.com |

| ¹³C-NMR Spectroscopy | Provides detailed structural information and confirms C-D bonds. | A characteristic signal pattern for the deuterated methyl carbon. daicelpharmastandards.com |

| HPLC | Assesses chemical purity. | Chromatographic purity is typically reported as >90% or higher. cleanchemlab.com |

This table summarizes the key analytical techniques used to assess the isotopic purity and enrichment of Ketoprofen-d3.

Advanced Bioanalytical Method Development and Validation Utilizing Ketoprofen D3

Quantitative Analysis of Ketoprofen (B1673614) and its Metabolites via Mass Spectrometry

Mass spectrometry-based methods are the cornerstone of quantitative bioanalysis for ketoprofen, offering high sensitivity and selectivity. The incorporation of Ketoprofen-d3 as an internal standard is a common practice to compensate for variability during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has emerged as a powerful and widely adopted technique for the determination of ketoprofen in biological samples such as plasma, saliva, and even environmental samples like sewage sludge. walshmedicalmedia.comsigmaaldrich.comatlantis-press.com The use of Ketoprofen-d3 in these methods is essential for accurate quantification, as it mimics the behavior of the analyte (ketoprofen) during extraction and ionization, thereby correcting for any potential losses or variations. walshmedicalmedia.comtandfonline.com

The successful separation of ketoprofen from its isomers and other endogenous components in a sample is crucial for accurate quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the primary separation techniques employed.

Several factors are optimized to achieve the desired chromatographic resolution:

Column Chemistry: Reversed-phase columns, such as C18 and C8, are frequently used. researchgate.netnih.gov For instance, a Hypersil BDS C8 column has been successfully used to separate ketoprofen enantiomers. researchgate.net The choice of column depends on the specific properties of the analytes and the matrix.

Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, is a critical parameter. researchgate.netturkjps.org The pH of the aqueous component is often adjusted to optimize the ionization state and retention of ketoprofen. For example, a mobile phase of acetonitrile and 0.1% formic acid (35/65, v/v) has been used with an Atlantis HILIC silica (B1680970) column. turkjps.org

Chiral Selectors: For the separation of ketoprofen's enantiomers, (R)- and (S)-ketoprofen, chiral selectors can be added to the mobile phase or used in the stationary phase. jrespharm.com Frovatriptan has been investigated as a novel chiral selector for this purpose. jrespharm.com Norvancomycin has also been used as a chiral mobile phase additive. researchgate.net

Flow Rate and Temperature: These parameters are adjusted to achieve optimal peak shape and resolution within a reasonable analysis time.

Table 1: Example of Chromatographic Conditions for Ketoprofen Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Atlantis HILIC silica 3 µm (4.6 x 100 mm) | turkjps.org |

| Mobile Phase | 0.1% formic acid and acetonitrile (35/65, v/v) | turkjps.org |

| Flow Rate | 0.7 mL/min | turkjps.org |

| Internal Standard | (S)-ketoprofen D3 | turkjps.org |

| Total Run Time | 3.5 min | turkjps.org |

Mass Spectrometric Detection Strategies: Multiple Reaction Monitoring (MRM) and Ion Transition Selection

Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. The most common acquisition mode for quantitative analysis is Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions for both the analyte (ketoprofen) and the internal standard (Ketoprofen-d3) are monitored. walshmedicalmedia.comnih.gov

The selection of optimal ion transitions is a critical step in method development. For ketoprofen, a common transition monitored in positive ion mode is m/z 254.6 → 208.9. walshmedicalmedia.com For Ketoprofen-d3, the corresponding transition is m/z 257.6 → 211.8. walshmedicalmedia.com In negative ion mode, the transition for ketoprofen is often m/z 253.00 > 209.00. capes.gov.br The selection of these specific transitions ensures that only the compound of interest is detected, minimizing interference from other molecules in the sample.

One challenge that can arise is the isotopic contribution from metabolites to the internal standard signal. For instance, a metabolite of ketoprofen was found to contribute isotopically to Ketoprofen-d3, necessitating a switch to Ketoprofen-13CD3 as the internal standard to resolve the issue. tandfonline.com

Table 2: Selected MRM Transitions for Ketoprofen and Ketoprofen-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Ketoprofen | 254.6 | 208.9 | Positive | walshmedicalmedia.com |

| Ketoprofen-d3 | 257.6 | 211.8 | Positive | walshmedicalmedia.com |

| Dexketoprofen (B22426) | 255.2 | 209.15 | Positive | turkjps.org |

| (S)-ketoprofen D3 | 258.2 | 212.3 | Positive | turkjps.org |

| Ketoprofen | 253.00 | 209.00 | Negative | capes.gov.br |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Enhancements

The advent of UHPLC has brought significant improvements to the analysis of ketoprofen. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses, better resolution, and narrower peaks compared to conventional HPLC. scispace.com This leads to increased sensitivity and higher sample throughput.

UHPLC-MS/MS methods have been successfully developed and validated for the determination of ketoprofen in various matrices, including ovine plasma and environmental water samples. scispace.commla.com.au Ketoprofen-d3 is consistently used as the internal standard in these advanced methods to ensure data quality. mla.com.aucaymanchem.com The use of UHPLC can significantly reduce run times, for example, a UHPLC method for ketoprofen in human dermal microdialysis samples had a run time of just over one minute. capes.gov.br

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Specific Matrices

While LC-MS/MS is more common for ketoprofen analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for certain matrices or when specific derivatization techniques are used. nih.gov GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov

For the analysis of non-volatile compounds like ketoprofen by GC-MS, a derivatization step is typically required to increase their volatility. However, this can sometimes lead to the formation of artifacts. For example, the formation of a ketoprofen methyl ester artifact has been reported during the GC-MS analysis of basic drugs in horse urine using alkaline liquid-liquid extraction. researchgate.net A method for the analysis of several NSAIDs, including ketoprofen, in bovine milk utilized GC-tandem mass spectrometry (GC-MS/MS) after extraction and purification. nih.gov

Rigorous Validation of Bioanalytical Methods with Ketoprofen-d3 as an Internal Standard

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability of the data generated. The use of a stable isotope-labeled internal standard like Ketoprofen-d3 is a key component of this validation process. tandfonline.comturkjps.org

Validation parameters that are assessed include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. turkjps.org

Linearity: The range of concentrations over which the method provides a linear response. walshmedicalmedia.com

Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). walshmedicalmedia.com Intra-day and inter-day precision and accuracy are evaluated. walshmedicalmedia.com

Recovery: The efficiency of the extraction process. walshmedicalmedia.com

Matrix Effect: The influence of the sample matrix on the ionization of the analyte. turkjps.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. walshmedicalmedia.com

In a study validating an LC-MS/MS method for ketoprofen in human plasma, the intra-day and inter-day precision (RSD%) was less than 3.0% and 7.8%, respectively, and the accuracy was within 12% for intra-day and 7% for inter-day measurements. walshmedicalmedia.com The extraction recoveries for ketoprofen were between 87% and 100%. walshmedicalmedia.com These results demonstrate the robustness and reliability of the method, which is significantly enhanced by the use of Ketoprofen-d3 as an internal standard.

Assessment of Method Accuracy, Precision, and Linearity Across Physiological Ranges

The validation of bioanalytical methods is fundamental to ensure the reliability of pharmacokinetic and toxicokinetic studies. When using Ketoprofen-d3 as an internal standard (IS) for the quantification of ketoprofen, a comprehensive assessment of accuracy, precision, and linearity is crucial.

Linearity is typically established by constructing calibration curves over a specified concentration range. For ketoprofen analysis using Ketoprofen-d3 as an IS, a linear relationship is consistently observed. For instance, one study demonstrated satisfactory linearity within a concentration range of 48 to 19,294 ng/mL, with a correlation coefficient (r) of 0.999. conicet.gov.ar Another method reported linearity over a range of 3–100 μg/mL with a correlation coefficient (R²) of 0.9997. nih.gov The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. conicet.gov.ar For ketoprofen, LLOQs have been established at levels such as 48 ng/mL and 0.05 ng/mL in different studies. conicet.gov.arnih.gov

Accuracy and precision are evaluated at multiple quality control (QC) concentrations, typically low, medium, and high. Accuracy, expressed as the relative error (RE), and precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), should fall within acceptable limits, generally ±15% (±20% for the LLOQ). Studies have reported intra-day and inter-day precision (RSD%) for ketoprofen analysis to be less than 3.0% and 7.8%, respectively, with accuracy (RE) within 12% for intra-day and 7% for inter-day measurements. conicet.gov.ar Another validation reported within-day accuracy between 85.10% and 112.56% and precision between 3.41% and 6.10%, while between-day accuracy ranged from 94.50% to 99.84% with precision between 1.62% and 12.00%. researchgate.net

Table 1: Representative Accuracy and Precision Data for Ketoprofen Bioanalysis

| Parameter | Concentration Level | Intra-day | Inter-day | Acceptance Criteria |

| Precision (RSD%) | Low QC | < 15% | < 15% | ≤ 15% (≤ 20% for LLOQ) |

| Medium QC | < 15% | < 15% | ≤ 15% | |

| High QC | < 15% | < 15% | ≤ 15% | |

| Accuracy (RE%) | Low QC | Within ±15% | Within ±15% | ± 15% (± 20% for LLOQ) |

| Medium QC | Within ±15% | Within ±15% | ± 15% | |

| High QC | Within ±15% | Within ±15% | ± 15% |

Evaluation of Extraction Recovery and Matrix Effects in Diverse Biological Specimens

The extraction of ketoprofen and its internal standard, Ketoprofen-d3, from biological matrices like plasma is a critical step that can influence the accuracy and precision of the analysis. Common extraction techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). scienceopen.com The efficiency of this process is assessed through extraction recovery, while the influence of co-eluting endogenous components is evaluated by studying matrix effects.

Extraction recovery is determined by comparing the analytical response of an analyte extracted from a biological sample to the response of a pure standard solution at the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery. For ketoprofen, extraction recoveries of 87%, 90%, and 100% have been reported at concentrations of 116, 8333, and 18333 ng/mL, respectively. conicet.gov.ar Another study reported a recovery range of 96.45% to 102.92% with a precision between 2.90% and 9.92%. researchgate.net

Matrix effects occur when components in the biological matrix interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. This can significantly impact the reliability of the method. The use of a stable isotope-labeled internal standard like Ketoprofen-d3 is a primary strategy to mitigate matrix effects, as it is expected to have similar extraction and ionization behavior to the unlabeled analyte. researchgate.net Matrix effects are assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. The goal is to demonstrate that the matrix does not significantly alter the ionization of the analyte. For a similar compound, ketotifen, using ketotifen-d3 as an internal standard, the matrix effect was found to be minimal. researchgate.net

Table 2: Extraction Recovery and Matrix Effect Data

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Ketoprofen | 116 | 87 | Not Reported |

| 8333 | 90 | Not Reported | |

| 18333 | 100 | Not Reported | |

| Ketotifen (as example) | 0.06 | Not Reported | 98.5 ± 4.2 |

| 0.4 | Not Reported | 97.2 ± 3.1 | |

| 4 | Not Reported | 99.1 ± 2.8 | |

| Ketotifen-d3 (IS) | 25 | Not Reported | 98.9 ± 3.5 |

Addressing Chromatographic and Mass Spectrometric Interferences

Investigation of Alternative Deuterated Internal Standards (e.g., Ketoprofen-13CD3) for Enhanced Selectivity

While Ketoprofen-d3 is a commonly used internal standard, there are instances where it may not provide sufficient selectivity, particularly in the presence of certain metabolites. One documented issue is the isotopic contribution from a ketoprofen metabolite, 2-(3-hydroxy[phenyl]methyl)propanoic acid, to the Ketoprofen-d3 internal standard. tandfonline.comtandfonline.com This can result in a merging peak in the chromatogram, compromising the accuracy of quantification. tandfonline.comtandfonline.com

In such cases, the use of an alternative, more heavily labeled internal standard can provide the necessary selectivity. Ketoprofen-13CD3, which incorporates both carbon-13 and deuterium (B1214612) isotopes, has been successfully used to overcome this interference. nih.govtandfonline.comtandfonline.com The higher mass difference between Ketoprofen-13CD3 and the interfering metabolite prevents the isotopic overlap, ensuring a clean and distinct signal for the internal standard. tandfonline.comtandfonline.com The use of such heavily labeled internal standards is a valuable strategy for enhancing the selectivity and robustness of bioanalytical methods, especially when dealing with complex metabolic profiles. tandfonline.comtandfonline.com

Pharmacokinetic and Drug Disposition Research Employing Ketoprofen D3

Quantitative Pharmacokinetic Profiling of Ketoprofen (B1673614)

The primary application of ketoprofen-d3 in pharmacokinetic research is as an internal standard for analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netscienceopen.comconicet.gov.ar This allows for the accurate measurement of ketoprofen concentrations in biological matrices like plasma, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. scienceopen.comconicet.gov.arnih.gov

Determination of Systemic Exposure Parameters (AUC, Cmax, Tmax)

Key parameters that describe the systemic exposure of a drug include the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax). Studies utilizing ketoprofen-d3 as an internal standard have successfully determined these parameters for various ketoprofen formulations.

For instance, in a bioequivalence study comparing two 50 mg ketoprofen capsule formulations in 24 volunteers, the mean AUC from time zero to 24 hours (AUC0-24) was approximately 50.2 µg·h/mL for both the test and reference products. conicet.gov.ar The Cmax was also similar, around 21.6 µg/mL for both formulations. conicet.gov.ar Another study evaluating two 25 mg dexketoprofen (B22426) tablet formulations in healthy males found a mean Cmax of approximately 2540 ng/mL and a mean AUC from time zero to the last quantifiable concentration (AUC0-tlast) of about 3500 h·ng/mL for both products. nih.gov The time to reach maximum concentration (Tmax) in these studies is typically observed within a short period, reflecting the rapid absorption of ketoprofen. conicet.gov.arnih.gov For dexketoprofen, the median Tmax was found to be 0.5 hours. lokmanhekim.edu.tr

The use of ketoprofen-d3 ensures the reliability of these measurements, which are crucial for assessing the rate and extent of drug absorption. isca.me

Table 1: Representative Systemic Exposure Parameters of Ketoprofen Formulations

| Formulation | Cmax | AUC | Tmax | Reference |

|---|---|---|---|---|

| 50 mg Ketoprofen Capsule (Test) | 21.58 µg/mL | 50.21 µg·h/mL (AUC0-24h) | Not Specified | conicet.gov.ar |

| 50 mg Ketoprofen Capsule (Reference) | 21.65 µg/mL | 50.28 µg·h/mL (AUC0-24h) | Not Specified | conicet.gov.ar |

| 25 mg Dexketoprofen Tablet (Test) | 2543.82 ng/mL | 3483.49 h·ng/mL (AUC0-tlast) | 0.5 h (median) | nih.govlokmanhekim.edu.tr |

Elucidation of Elimination Half-Life (T1/2) and Mean Residence Time (MRT)

The elimination half-life (T1/2) and mean residence time (MRT) are critical parameters for understanding how long a drug remains in the body. Ketoprofen is known for its relatively short elimination half-life, generally reported to be between 2 and 2.5 hours. nih.govwikipedia.org

Studies employing ketoprofen-d3 as an internal standard have provided precise data on these parameters. For example, a pharmacokinetic study of a novel transdermal ketoprofen formulation in dogs reported a mean terminal elimination half-life of 4.69 hours following intravenous administration. researchgate.net In a bioequivalence study of dexketoprofen tablets, the mean elimination half-life was found to be approximately 1.88 hours for the test product and 1.94 hours for the reference product. lokmanhekim.edu.tr The mean residence time (MRT) in the study with dogs was 4.86 hours after intravenous administration. researchgate.net These values are essential for determining appropriate dosing intervals and predicting drug accumulation with multiple doses.

Bioequivalence and Comparative Bioavailability Assessments Using Ketoprofen-d3

Ketoprofen-d3 is indispensable in bioequivalence and comparative bioavailability studies, which are required to ensure that generic or new formulations of a drug perform similarly to a reference product. conicet.gov.arresearchgate.net In these studies, ketoprofen-d3 is used as an internal standard to accurately quantify ketoprofen concentrations in plasma samples collected from study participants over time. conicet.gov.arnih.gov

A study comparing a test and a reference brand of 50 mg ketoprofen capsules in 24 healthy male subjects demonstrated bioequivalence. conicet.gov.ar The 90% confidence intervals for the ratios of geometric means for Cmax, AUC0–24h, and AUC0–∞ all fell within the accepted regulatory range of 80-125%. conicet.gov.ar Similarly, a bioequivalence study of two dexketoprofen 25 mg tablet formulations also concluded that the test and reference products were bioequivalent, with the 90% confidence intervals for Cmax and AUC0-tlast falling within the acceptable limits. nih.gov

In a study evaluating a novel transdermal ketoprofen formulation in cattle, deuterated ketoprofen was used as the internal standard to determine a bioavailability of 50% for the transdermal formulation compared to intramuscular administration. scienceopen.com These assessments rely on the precise quantification of pharmacokinetic parameters, a task for which ketoprofen-d3 is ideally suited. scienceopen.comconicet.gov.ar

Investigation of Ketoprofen Biotransformation Pathways

Ketoprofen undergoes extensive metabolism in the body, primarily through glucuronidation and hydroxylation. wikipedia.org Deuterium-labeled compounds like ketoprofen-d3 are valuable tools for investigating these biotransformation pathways. fu-berlin.demedchemexpress.com

Characterization of Metabolite Formation and Excretion Kinetics

Ketoprofen is primarily metabolized in the liver to form an unstable acyl-glucuronide. drugs.com This conjugate is the main metabolite excreted in the urine, accounting for a significant portion of the administered dose. nih.govdrugs.com Studies have shown that approximately 80% of a ketoprofen dose is excreted in the urine within 24 hours, mainly as the glucuronide metabolite. drugs.com

Research using isotopically labeled ketoprofen has helped to elucidate these pathways. Early studies with tritium-labeled ketoprofen showed that about 55% of the administered dose is recovered as metabolites in the urine. nih.gov The use of ketoprofen-d3 in modern analytical techniques allows for more precise characterization of these metabolites and their formation kinetics. For example, the white-rot fungus Trametes versicolor has been shown to degrade ketoprofen, initially by reducing the ketone group and then through hydroxylation. ethz.ch While this is an environmental degradation pathway, it highlights the types of biotransformations that can be studied.

Role of Deuteration in Metabolic Switching and Enzyme Inhibition Studies

The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, a phenomenon known as "metabolic switching". juniperpublishers.comgoogle.com This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. juniperpublishers.comresearchgate.net This can lead to a decreased rate of metabolism at the deuterated site and potentially shunt the metabolism to other sites on the molecule. juniperpublishers.comgoogle.com

While specific studies on metabolic switching with ketoprofen-d3 are not extensively detailed in the provided results, the general principles of deuteration effects are well-established. Deuteration can lead to a longer biological half-life and reduced systemic clearance. juniperpublishers.com This kinetic isotope effect is a key area of research in drug development, aiming to improve the pharmacokinetic properties and reduce the toxicity of drugs. juniperpublishers.comresearchgate.net

Ketoprofen itself is an inhibitor of cyclooxygenase (COX) enzymes. wikipedia.org Some research has also investigated its potential to inhibit other enzymes, such as 5-lipoxygenase (5-LO). researchgate.net While the provided information does not detail the use of ketoprofen-d3 specifically in enzyme inhibition studies to differentiate its effects from non-deuterated ketoprofen, deuterated compounds are generally used to probe reaction mechanisms, which could be applied to understand the specifics of enzyme-drug interactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-Ketoprofen-d3 |

| Dexketoprofen |

| Ibuprofen |

| Ketoprofen |

| Ketoprofen-d3 |

In Vivo and In Vitro Experimental Models in Ketoprofen Pharmacokinetics

The study of a drug's pharmacokinetics, which includes its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its efficacy and behavior in the body. For the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, its deuterated analog, Ketoprofen-d3, serves as a crucial internal standard for quantification in various biological samples. caymanchem.comresearchgate.net This stable isotope-labeled version allows for precise measurement in pharmacokinetic research without interfering with the biological system.

Application in Animal Models for Preclinical Pharmacokinetic Evaluations

Preclinical pharmacokinetic studies in animal models are essential for predicting a drug's behavior in humans. researchgate.net Ketoprofen-d3 is utilized as an internal standard in these studies to ensure the accuracy of the quantification of ketoprofen.

In various animal models, including rats, dogs, sheep, and cattle, pharmacokinetic parameters of ketoprofen have been extensively studied. For instance, in rats, studies have investigated the pharmacokinetics of ketoprofen injections. researchgate.net In dogs, a novel transdermal ketoprofen formulation was evaluated, with Ketoprofen-d3 used as an internal standard for the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of plasma samples. nih.govmdpi.com The study determined key pharmacokinetic parameters such as the terminal elimination half-life, area under the curve (AUC), and mean residence time. nih.gov

Sheep have also been a model for studying the pharmacokinetics and pharmacodynamics of ketoprofen enantiomers. researchgate.netthejaps.org.pk These studies have examined the plasma concentrations and penetration of ketoprofen into inflammatory exudate and non-inflamed tissue cage fluid. researchgate.net Furthermore, pharmacokinetic studies in buffalo calves have been conducted to determine parameters like volume of distribution and clearance. cabidigitallibrary.org In fish, such as rainbow trout and Nile tilapia, the pharmacokinetics of ketoprofen have been documented to establish data for its potential use. frontiersin.org

A study on a new transdermal patch formulation of ketoprofen in pigs demonstrated that the drug reached deep tissues at concentrations much higher than in plasma. europeanreview.org These diverse animal studies, relying on the precise quantification enabled by Ketoprofen-d3, provide a comprehensive understanding of ketoprofen's absorption, distribution, and elimination across different species and routes of administration.

Table 1: Selected Preclinical Pharmacokinetic Studies of Ketoprofen in Animal Models

| Animal Model | Formulation | Key Findings | Reference |

| Dogs | Transdermal | Bioavailability of ~7% with a lag time of 30 minutes. | nih.gov |

| Sheep | Intravenous | Nonselective inhibitor of COX in sheep. | researchgate.net |

| Calves | Intravenous | KTP pharmacokinetics is not enantioselective in calves. | nih.gov |

| Pigs | Transdermal Patch | Higher concentration in deep tissues compared to plasma. | europeanreview.org |

Human Plasma and Tissue Matrix Studies for Clinical Pharmacokinetics

In clinical pharmacokinetics, Ketoprofen-d3 is indispensable for the accurate determination of ketoprofen concentrations in human plasma and various tissue matrices. researchgate.netisca.me The use of a deuterated internal standard is a standard practice in bioanalytical methods, particularly in LC-MS/MS, to correct for variability during sample preparation and analysis. isca.me

The analysis of ketoprofen in human plasma is a prerequisite for in vivo pharmacokinetic studies. scirp.org Numerous methods have been developed and validated for the estimation of ketoprofen in human plasma, often employing techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). scirp.org These methods are designed to be simple, rapid, and cost-effective for routine drug analysis and pharmacokinetic studies. scirp.org

Studies have investigated the pharmacokinetics of ketoprofen and its enantiomers in humans, noting that it binds extensively to plasma albumin. nih.gov The drug is eliminated after extensive biotransformation into inactive glucuroconjugated metabolites. nih.gov The excretion of these conjugates is closely linked to renal function. nih.gov Comparative bioavailability studies in humans have also been conducted to compare different formulations of ketoprofen. researchgate.net

Furthermore, research has explored the distribution of ketoprofen into various tissues. For example, substantial concentrations of the drug are found in synovial fluid, which is considered a primary site of action for NSAIDs. nih.gov Understanding the drug's disposition in different tissue matrices provides a more complete picture of its clinical pharmacokinetics.

Table 2: Analytical Methods for Ketoprofen Quantification in Human Plasma

| Analytical Technique | Internal Standard | Key Validation Parameters | Reference |

| RP-HPLC | Not specified | Linearity, precision, accuracy, specificity | scirp.org |

| LC-ESI-MS | Ketoprofen-d3 | Linearity from 50.0 to 6000.0 ng/mL | isca.me |

Permeation and Diffusion Studies Across Biological Barriers

The ability of a drug to permeate biological barriers, such as the skin and the blood-brain barrier (BBB), is a critical determinant of its therapeutic efficacy. Ketoprofen-d3 is used in studies investigating the permeation and diffusion of ketoprofen across these barriers.

Transdermal delivery of ketoprofen is an area of significant research, aiming to provide localized drug action and minimize systemic side effects. idosi.orgjyoungpharm.org In vitro diffusion studies using Franz diffusion cells are commonly employed to evaluate the release and permeation of ketoprofen from various topical formulations, such as gels and patches. researchgate.netresearchgate.net These studies often utilize synthetic membranes or biological membranes, like shed snake skin, to model human skin. jyoungpharm.orgresearchgate.net The influence of different polymers and penetration enhancers on the diffusion rate of ketoprofen is a key area of investigation. jyoungpharm.orgresearchgate.net For instance, the combination of hydrophobic and hydrophilic polymers in a patch matrix has been shown to enhance ketoprofen permeation. jyoungpharm.org

The blood-brain barrier (BBB) presents a significant obstacle for many drugs targeting the central nervous system (CNS). medtechbcn.com While ketoprofen primarily acts peripherally, there is interest in its potential effects within the CNS. mdpi.com Research has shown that some drugs can utilize transporters like the L-type amino acid transporter 1 (LAT1) to cross the BBB. nih.gov Studies have explored the development of ketoprofen prodrugs that can leverage such transporters to enhance brain uptake. mdpi.com The evaluation of drug permeation across the BBB can be conducted using in vitro models, such as those employing human cerebral microvascular endothelial cell lines (hCMEC/D3). dovepress.com

Molecular dynamics simulations have also been used to study the interactions between ketoprofen and silica-based biomaterials, which could serve as drug delivery systems to control release and overcome diffusion barriers. nih.gov These computational studies provide insights into the surface interactions that govern drug loading and release. nih.gov

Table 3: Studies on Ketoprofen Permeation Across Biological Barriers

| Barrier | Experimental Model | Key Findings | Reference |

| Skin | Franz diffusion cells with synthetic/biological membranes | Combination of polymers in patches can enhance permeation. | jyoungpharm.orgresearchgate.net |

| Blood-Brain Barrier | LAT1-utilizing prodrugs in mice | Amide prodrug of ketoprofen reduced prostaglandin (B15479496) E2 levels in the brain. | mdpi.com |

| Skin | Vesicular systems and elastic liposomes | Surfactant-based vesicles enhanced ketoprofen transport across human skin. | nih.gov |

Advanced Research Applications and Environmental Impact Studies

Environmental Monitoring and Fate of Ketoprofen (B1673614) using Deuterated Standards

The widespread use of ketoprofen has led to its detection in various environmental compartments. researchgate.net Deuterated standards like Ketoprofen-d3 are indispensable for accurately tracking its presence and persistence in the environment.

Ketoprofen-d3 is frequently employed as a surrogate or internal standard for the analysis of ketoprofen in complex environmental samples such as wastewater, surface water, and sewage sludge. sigmaaldrich.commdpi.comsigmaaldrich.com Analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on these standards to ensure accuracy and reproducibility. lcms.cz The standard is added to a sample at a known concentration at the beginning of the analytical process. uconn.edu By tracking the recovery of Ketoprofen-d3, researchers can correct for variations in the extraction efficiency and instrument response, thereby achieving a precise quantification of the native ketoprofen present in the sample. researchgate.net

Studies have utilized this approach to monitor ketoprofen concentrations in various stages of wastewater treatment plants (WWTPs). For instance, research has shown that while conventional WWTPs can remove a portion of ketoprofen, significant amounts can persist in treated effluent and accumulate in sewage sludge. researchgate.net In one study monitoring four different sewage treatment processes, Ketoprofen-d3 was part of a suite of 20 isotopically labeled standards used to determine the distribution and removal of pharmaceuticals. mdpi.com The study found that ketoprofen's removal efficiency varied significantly depending on the treatment technology, ranging from 40% to as high as 97% in a Membrane Bioreactor (MBR) process. mdpi.com

The concentrations of ketoprofen detected in environmental matrices can vary widely, as illustrated by the findings from several international studies.

Table 1: Reported Concentrations of Ketoprofen in Various Environmental Matrices

| Environmental Matrix | Location/Study Context | Reported Concentration | Citation(s) |

| Raw Wastewater | North Indian Cities | Up to 16.2 µg/L | researchgate.net |

| Raw Wastewater | India | 52.2 ng/L | researchgate.netresearchgate.net |

| Treated Wastewater | India | 23.4 ng/L | researchgate.netresearchgate.net |

| Surface Water | 25 Countries | Frequently Identified | researchgate.net |

| Sewage Sludge | South Korea | Mean of 59 ng/g | mdpi.com |

| Waste Sludge | South Korea | Mean of 1300 ng/g | mdpi.com |

| Tap/Drinking Water | General Reports | 0.110 - 0.273 µg/L | researchgate.netresearchgate.net |

Phytoremediation, the use of plants to remove pollutants from the environment, is an area of growing research interest for pharmaceutical contaminants. huji.ac.il Ketoprofen-d3 plays a crucial role in studies investigating the uptake, translocation, and metabolism of ketoprofen by plants. In these experiments, plants are often grown hydroponically or in soil irrigated with water containing pharmaceuticals. uconn.eduhuji.ac.il

Ketoprofen-d3 is used as a surrogate standard to accurately quantify the amount of ketoprofen absorbed by the plant tissues (roots, stems, leaves). uconn.edu A field study using lysimeters to grow carrots and sweet potatoes irrigated with treated wastewater utilized Ketoprofen-d3 to quantify the uptake of various pharmaceutical compounds. huji.ac.il The results indicated that nonionic compounds were generally detected at higher concentrations in the crops than ionic compounds like ketoprofen. huji.ac.il Another study on hydroponically grown lettuce used Ketoprofen-d3 as a surrogate standard added prior to sample extraction to ensure analytical accuracy. uconn.edu Research on olive trees irrigated with treated wastewater also employed analytical standards to track the uptake and translocation of ketoprofen, which was detected at low concentrations in the soil. frontiersin.org These studies are vital for assessing the potential for pharmaceuticals to enter the food chain and for evaluating the effectiveness of specific plants in remediating contaminated water and soil. huji.ac.il

Research on Ketoprofen Derivatives and Conjugates with Deuterated Tracers

The use of deuterated compounds extends into the development and evaluation of new drug formulations designed to improve the therapeutic properties of parent drugs like ketoprofen.

Researchers are actively developing novel formulations of ketoprofen, such as prodrugs and dendrimer conjugates, to enhance its delivery, improve solubility, or reduce side effects. mdpi.comnih.govresearchgate.net Prodrugs are inactive derivatives that are converted into the active drug within the body. researchgate.net For example, ketoprofen has been conjugated with lysine (B10760008) to create a prodrug aimed at improving transport across the blood-brain barrier. researchgate.net Other research has focused on synthesizing ester prodrugs and ionic liquids to modify the drug's physicochemical properties. mdpi.commdpi.com

Dendrimers, which are highly branched, nano-sized polymers, have been investigated as carriers for ketoprofen to enhance skin penetration for topical applications. nih.govresearchgate.net Studies have evaluated peptide dendrimer-ketoprofen conjugates, showing that combining these conjugates with techniques like iontophoresis can significantly increase transdermal delivery. nih.gov

The evaluation of these complex delivery systems often requires sophisticated analytical methods. While not always explicitly detailed in every study, deuterated tracers are a key technology in this field. For instance, deuterated versions of drugs or carrier molecules can be used to trace the distribution, metabolism, and release of the active compound from the formulation in in vitro and in vivo models. researchgate.netacs.org This approach allows for precise tracking of the drug's fate without interference from endogenous compounds, providing critical data on the performance and efficacy of the novel delivery system.

Future Perspectives in Deuterated Drug Research and Analytical Science

The application of deuterated compounds like Ketoprofen-d3 is poised to expand in both pharmaceutical and analytical sciences. In drug development, there is a growing interest in "deuterated drugs," where deuterium (B1214612) is strategically placed within the drug molecule itself to alter its metabolic profile. researchgate.net This "deuterium kinetic isotope effect" can slow down the rate of metabolic breakdown, potentially leading to improved drug efficacy, a longer half-life, and a better safety profile by reducing the formation of toxic metabolites. researchgate.net

In analytical science, the demand for high-purity, isotopically labeled internal standards is ever-increasing. acs.org As analytical instruments become more sensitive, the need for accurate quantification in highly complex matrices—from environmental samples to biological tissues—becomes more critical. lcms.czacs.org Deuterated standards are essential for emerging fields like metabolomics, environmental surveillance, and personalized medicine, where precise measurement is paramount. acs.orgresolvemass.ca The future will likely see the development of a wider array of deuterated standards for a greater number of pharmaceuticals and their metabolites, further enhancing the accuracy and reliability of scientific research. resolvemass.ca

Q & A

Q. How is Ketoprofen-d3 synthesized, and what methods ensure isotopic purity for research applications?

Ketoprofen-d3 is synthesized via deuteration of the α-methyl group in the parent compound. Isotopic purity (>98%) is achieved using deuterated reagents (e.g., D2O or deuterated alkyl halides) under controlled reaction conditions. Post-synthesis validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the α-methyl position and mass spectrometry (MS) to quantify isotopic enrichment . High-performance liquid chromatography (HPLC) coupled with UV detection ensures chemical purity (>99%), while residual solvent analysis is conducted via gas chromatography (GC) .

Q. What analytical techniques are critical for validating isotopic labeling in Ketoprofen-d3?

LC-MS/MS is the gold standard for quantifying isotopic enrichment. For example, multiple reaction monitoring (MRM) transitions specific to the deuterated and non-deuterated forms are used to assess isotopic purity. Collision energy optimization (e.g., 10–30 eV) is critical to differentiate between Ketoprofen-d3 and its metabolites, which may share similar fragmentation patterns . NMR (¹H and ²H) provides structural confirmation, particularly for distinguishing deuterium incorporation from potential isotopic scrambling .

Q. How does deuteration affect the pharmacological activity of Ketoprofen-d3 compared to non-deuterated Ketoprofen?

Deuteration at the α-methyl position reduces metabolic clearance via the isotope effect, prolonging half-life in preclinical models. In vitro assays (e.g., human blood monocyte COX inhibition) show that Ketoprofen-d3 retains potency (IC50: 2 nM for COX-1, 26 nM for COX-2), comparable to non-deuterated Ketoprofen. However, in vivo studies must account for altered pharmacokinetics (PK) due to deuterium’s kinetic isotope effect (KIE) .

Advanced Research Questions

Q. How can researchers design experiments to assess deuterium isotope effects (KIEs) in Ketoprofen-d3 metabolic pathways?

- Step 1: Use stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS to track metabolic products (e.g., hydroxylated or glucuronidated derivatives).

- Step 2: Conduct parallel incubations of Ketoprofen and Ketoprofen-d3 in human liver microsomes (HLMs) to quantify differences in metabolic rates (e.g., CYP450-mediated oxidation).

- Step 3: Apply kinetic modeling (e.g., Michaelis-Menten) to calculate KIE values for specific enzymes like CYP2C9 .

- Validation: Cross-reference data with deuterated analogs of structurally related NSAIDs (e.g., Ibuprofen-d3) to identify class-specific trends .

Q. How should researchers address discrepancies in pharmacokinetic data between studies using Ketoprofen-d3?

- Data Triangulation: Compare study designs for variables like dosing regimens (single vs. multiple), species (rat vs. humanized models), and analytical methods (e.g., LC-MS/MS vs. immunoassays). For example, immunoassays may cross-react with metabolites, inflating parent drug concentrations .

- Method Harmonization: Follow pharmacopeial guidelines (e.g., USP <621>) for LC-MS/MS parameters (column packing material: 5 µm, mobile phase: 0.1% formic acid in acetonitrile/water) to ensure reproducibility .

- Meta-Analysis: Use PRISMA frameworks to systematically review literature, prioritizing studies with validated SIL-IS and documented KIE adjustments .

Q. What strategies minimize interference from Ketoprofen-d3 metabolites in LC-MS/MS quantification during bioavailability studies?

- Chromatographic Optimization: Use reverse-phase columns (C18, 2.6 µm particle size) to separate Ketoprofen-d3 from hydroxylated metabolites (retention time shift ≥1.5 min).

- Collision Energy Ramping: Adjust collision energy (e.g., 15–25 eV) to suppress metabolite-derived fragment ions while enhancing the parent ion signal .

- Matrix Effects Mitigation: Employ protein precipitation with cold acetonitrile (1:3 v/v) to reduce phospholipid interference in plasma samples .

Methodological Best Practices

- Literature Review: Apply PICO frameworks to formulate hypotheses (e.g., "In osteoarthritis models (Population), does Ketoprofen-d3 (Intervention) reduce prostaglandin E2 (Outcome) more sustainably than Ketoprofen (Comparison)?"). Use FINER criteria to evaluate feasibility .

- Data Reporting: Adhere to journal guidelines (e.g., structured abstracts, past tense for methods) and include raw spectral data (NMR, MS) in supplementary materials .

- Ethical Compliance: For human PK studies, document participant selection criteria (e.g., CYP2C9 genotype screening) and IRB approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。